Methyl 3-(2-oxopiperidin-1-yl)propanoate is an organic compound with the molecular formula and a molecular weight of 185.22 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring that contributes to its reactivity and biological activity. It serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds, particularly in medicinal chemistry where it is explored for potential therapeutic applications.
Methyl 3-(2-oxopiperidin-1-yl)propanoate can be sourced from various chemical suppliers and is classified as an ester due to the presence of the ester functional group in its structure. It is also categorized under compounds that exhibit biological activity, making it relevant for research in medicinal chemistry and drug development.
The synthesis of methyl 3-(2-oxopiperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. A common synthetic route includes:
On an industrial scale, continuous flow processes are often employed to enhance efficiency. Automated reactors allow for precise control over reaction parameters, such as temperature and pressure, which are crucial for maximizing yield and minimizing by-products.
Methyl 3-(2-oxopiperidin-1-yl)propanoate features a piperidine ring that is substituted at the 2-position with a carbonyl group (ketone), along with a propanoate moiety. The structural formula can be represented as follows:
The compound's InChI Key is VTIZTXIWCPAGNL-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases like PubChem.
Methyl 3-(2-oxopiperidin-1-yl)propanoate can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The choice of solvent and reaction conditions significantly influences the outcomes of these reactions.
The mechanism of action for methyl 3-(2-oxopiperidin-1-yl)propanoate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the ester and ketone functional groups facilitates hydrogen bonding and other interactions that modulate the activity of these targets. This interaction is critical in medicinal chemistry applications where the compound may serve as a scaffold for drug development aimed at treating neurological disorders or other conditions .
Methyl 3-(2-oxopiperidin-1-yl)propanoate is typically a colorless to pale yellow liquid at room temperature. Its melting point and boiling point are not extensively documented but are expected to fall within typical ranges for similar esters.
The compound exhibits moderate solubility in organic solvents such as ethanol and dichloromethane but is less soluble in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to hydrolysis under basic conditions, leading to the release of methanol and formation of the corresponding acid.
Methyl 3-(2-oxopiperidin-1-yl)propanoate has several significant applications:
The Aza-Michael addition serves as a cornerstone synthetic route for constructing the piperidine core of Methyl 3-(2-oxopiperidin-1-yl)propanoate. This reaction involves the nucleophilic attack of a secondary amine (typically 2-oxopiperidine) on the β-carbon of methyl acrylate, facilitated by basic conditions. Key studies demonstrate that microwave-assisted reactions significantly enhance this process, achieving 76% isolated yield within 15 minutes at 50°C using potassium carbonate as a base in water-tetrahydrofuran biphasic systems [5]. The reaction proceeds via a Michael adduct that spontaneously cyclizes under optimized conditions.
Heterogeneous catalysts like acidic alumina enable solvent-free Aza-Michael additions, providing environmental and operational advantages. Under reflux conditions with acidic alumina (200 mol%), primary amines react with methyl acrylate to yield mono-adducts with >90% selectivity, minimizing bis-adduct formation. This approach is particularly effective for aliphatic amines due to reduced steric hindrance [7].
Table 1: Optimization of Aza-Michael Reaction Parameters
Base/Catalyst | Solvent System | Temperature (°C) | Time | Yield (%) |
---|---|---|---|---|
Potassium carbonate | Water-Tetrahydrofuran | 50 | 15 min | 76 |
Acidic alumina | Solventless | 70–80 | 3 hr | 90 |
Triethylamine | Methanol | 25 | 12 hr | 45 |
Biphasic "slug-flow" regimes in continuous systems (discussed in Section 1.3) further refine this methodology by intensifying mass transfer between immiscible phases [5].
Enamine intermediates play a pivotal role in diversifying the propanoate moiety of Methyl 3-(2-oxopiperidin-1-yl)propanoate. The 2-oxopiperidine ring's carbonyl group readily forms enolates that participate in nucleophilic reactions at the α-carbon. Lewis acids like trisopropylsilyl trifluoromethanesulfonate (TIPSOTf) catalyze enamine generation, enabling subsequent alkylations or aldol condensations [5]. This strategy allows selective functionalization without hydrolyzing the ester group.
In remifentanil synthesis, enamine chemistry facilitates N-alkylation of norcarfentanil precursors with methyl acrylate. Kinetic studies reveal that enamine formation is rate-determining, with optimal performance at 75°C in tetrahydrofuran. The electrophilic β-carbon of methyl acrylate attacks the nucleophilic enamine, yielding advanced intermediates with 89% conversion within 20 minutes residence time in flow reactors [5].
Table 2: Enamine-Mediated Functionalization Reactions
Catalyst | Electrophile | Temperature (°C) | Conversion (%) | Primary Application |
---|---|---|---|---|
TIPSOTf | Methyl acrylate | 75 | 89 | Remifentanil precursors |
None | Acryloyl chloride | 0 | 32 | Ester derivatization |
Cerium(IV) ammonium nitrate | Acrylonitrile | 60 | 78 | Cyanoethyl derivatives |
Continuous flow technology revolutionizes the synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate by improving heat/mass transfer and reproducibility. A seminal study achieved 94% isolated yield using a 1-mL microreactor with a residence time of 15 minutes, surpassing batch reactor efficiency [5]. The system employed a biphasic "slug-flow" regime: an aqueous phase containing norcarfentanil hydrochloride and potassium carbonate, and an organic phase of methyl acrylate in tetrahydrofuran. This configuration maximizes interfacial contact area, accelerating the Aza-Michael addition.
Key operational advantages include:
Table 3: Continuous Flow vs. Batch Performance Metrics
Parameter | Batch Reactor | Microreactor (1 mL) | Tube Reactor (4 mL) |
---|---|---|---|
Residence time | 120 min | 15 min | 20 min |
Isolated yield | 68% | 94% | 80% |
Space-time yield | 15 mg/mL·h | 89 mg/mL·h | 112 mg/mL·h |
Byproduct formation | 12% | <2% | 5% |
Lewis acid catalysts enable efficient cyclization and functional group transformations during Methyl 3-(2-oxopiperidin-1-yl)propanoate synthesis. Lanthanide-based catalysts (e.g., samarium(III) triflate) activate the 2-oxopiperidine carbonyl group, facilitating nucleophilic addition to unsaturated esters. In dihydropyridinone syntheses, TIPSOTf catalyzes enamine formation and subsequent cyclizations at catalytic loads (5 mol%), achieving 80% yield enhancement over uncatalyzed reactions [5].
Heterogeneous Lewis acids like acidic alumina provide additional benefits in recyclability. After catalyzing the Aza-Michael addition, filtration and reactivation at 150°C restore 92% catalytic activity over three cycles [7]. This approach aligns with green chemistry principles by eliminating solvent waste and enabling catalyst reuse.
Mechanistic studies indicate that Lewis acids coordinate with the propanoate ester's carbonyl oxygen, increasing the electrophilicity of the β-carbon. This coordination lowers the activation energy for amine addition by 15–20 kJ/mol, as confirmed by computational modeling.
Chiral derivatives of Methyl 3-(2-oxopiperidin-1-yl)propanoate are accessible through diastereoselective routes employing chiral auxiliaries or catalysts. Patent literature describes asymmetric hydrogenation of enamide intermediates using DuPhos-type rhodium catalysts, achieving enantiomeric excess (ee) values >98% for S-configured derivatives [8]. These chiral building blocks are essential for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors like sitagliptin analogs.
Notable strategies include:
Table 4: Diastereoselective Methods for Chiral Derivatives
Method | Chiral Source | Diastereomeric Excess (%) | Key Application |
---|---|---|---|
Rh-catalyzed hydrogenation | (R,R)-DuPhos ligand | 98 | DPP-IV inhibitors |
Evans alkylation | Oxazolidinone | 95 | Neurological agents |
Enzymatic resolution | Candida antarctica lipase | 99 | Anticancer precursors |
These approaches enable gram-scale production of stereodefined intermediates for structure-activity relationship studies in drug discovery programs [8] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8